2-chloro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide
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Overview
Description
2-chloro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound that features an imidazole ring, a pyrimidine ring, and a benzenesulfonamide group
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound contains an imidazole ring, which is known to interact with a broad range of targets in the body . Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The presence of the imidazole ring suggests that it may interact with its targets through hydrogen bonding, given that imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Imidazole derivatives have been reported to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which suggests that this compound may also have good solubility .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the broad range of biological activities of imidazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
The imidazole ring in 2-chloro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide plays a crucial role in its biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, although the specific interactions have not been fully elucidated .
Cellular Effects
Compounds containing an imidazole ring have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes:
Formation of the Imidazole Ring: This can be achieved by reacting glyoxal with ammonia.
Synthesis of the Pyrimidine Ring: This involves the reaction of appropriate nitriles with amidines.
Coupling Reactions: The imidazole and pyrimidine rings are then coupled with a phenyl group through a series of nucleophilic substitution reactions.
Sulfonamide Formation: Finally, the chlorobenzenesulfonamide group is introduced through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesizers and high-throughput screening techniques to optimize yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can occur at the pyrimidine ring.
Substitution: Nucleophilic substitution reactions are common, especially at the benzenesulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Ammonia or primary amines.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
2-chloro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific kinases.
Industry: Used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with an imidazole ring.
Omeprazole: An antiulcer agent with a benzimidazole ring.
Metronidazole: An antibacterial agent with a nitroimidazole ring.
Uniqueness
2-chloro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide is unique due to its combination of imidazole, pyrimidine, and benzenesulfonamide groups. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry.
Biological Activity
2-chloro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article synthesizes available research findings on its biological activity, including enzyme inhibition, anticancer properties, and pharmacokinetics.
Chemical Structure
The compound features a sulfonamide moiety linked to a pyrimidine and imidazole ring system, which is significant for its biological interactions. The presence of chlorine and various aromatic groups enhances its pharmacological profile.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit notable enzyme inhibitory effects. For instance, studies on related benzenesulfonamides have shown high selectivity for carbonic anhydrase IX (CA IX), with IC50 values ranging from 10.93 to 25.06 nM, indicating potent inhibitory activity against this enzyme compared to carbonic anhydrase II (CA II) .
Table 1: Enzyme Inhibition Data
Compound | Target Enzyme | IC50 (nM) |
---|---|---|
4e | CA IX | 10.93 |
4g | CA IX | 25.06 |
4h | CA IX | 20.00 |
Anticancer Activity
The anticancer potential of the compound has been investigated through various studies, particularly in relation to its ability to induce apoptosis in cancer cell lines. For example, one study reported that derivatives with similar structures significantly increased the percentage of annexin V-FITC-positive apoptotic cells in MDA-MB-231 breast cancer cells, indicating effective apoptosis induction .
Case Study: MDA-MB-231 Cell Line
In a specific case study involving MDA-MB-231 cells:
- Treatment : The compound was administered at varying concentrations.
- Results : A substantial increase in apoptotic cells was observed, with a noted increase from 0.18% to 22.04% in late apoptotic phases after treatment .
Pharmacokinetics and ADMET Properties
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of the compound. Theoretical modeling has suggested favorable pharmacokinetic properties for related benzenesulfonamides, including optimal volume distribution and low plasma binding . These characteristics are essential for predicting the compound's behavior in biological systems.
Table 2: Predicted ADMET Properties
Property | Value |
---|---|
Volume of Distribution | Optimal |
Plasma Binding | Low (72.9%) |
Half-life | Short |
Properties
IUPAC Name |
2-chloro-N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O2S/c20-16-3-1-2-4-17(16)29(27,28)25-15-7-5-14(6-8-15)24-18-11-19(23-12-22-18)26-10-9-21-13-26/h1-13,25H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVMPIWDIOSJEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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